molecular formula C8H3BrF3NS2 B567888 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol CAS No. 1215206-27-1

6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol

Cat. No.: B567888
CAS No.: 1215206-27-1
M. Wt: 314.138
InChI Key: YHVSJNXHRWSYML-UHFFFAOYSA-N
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Description

6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol is an organic compound with the molecular formula C8H3BrF3NS2. It is a member of the benzo[d]thiazole family, which is known for its diverse biological activities and applications in various fields of research and industry .

Scientific Research Applications

6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol is the lasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a mechanism of bacterial cell-cell communication that allows bacteria to monitor their population density and coordinate group behaviors .

Mode of Action

This compound interacts with its target by inhibiting the lasB quorum sensing system . This inhibition disrupts the bacteria’s ability to communicate and coordinate behaviors, which can reduce their virulence and ability to form biofilms .

Biochemical Pathways

The affected pathway is the quorum sensing pathway . By inhibiting this pathway, the compound disrupts the bacteria’s ability to respond to external factors such as nutrient availability and defense mechanisms . This can lead to a reduction in behaviors such as biofilm formation and virulence production .

Pharmacokinetics

The compound has been shown to have promising quorum-sensing inhibitor activities with ic50 values of 1152 μg mL −1, 1822 μg mL −1, and 455 μg mL −1 . These values suggest that the compound may have good bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of the lasB quorum sensing system . This leads to a disruption in bacterial communication and coordination of behaviors, potentially reducing their virulence and ability to form biofilms .

Action Environment

Environmental factors can influence the action of this compound. For instance, the effectiveness of quorum sensing inhibitors can be influenced by factors such as the presence of other bacteria, the availability of nutrients, and the physical characteristics of the environment . .

Preparation Methods

The synthesis of 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol typically involves the bromination of 4-(trifluoromethyl)benzo[d]thiazole-2-thiol. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Comparison with Similar Compounds

6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-bromo-4-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NS2/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(14)13-6/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVSJNXHRWSYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)NC(=S)S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682073
Record name 6-Bromo-4-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-27-1
Record name 6-Bromo-4-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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